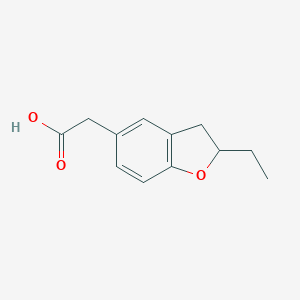

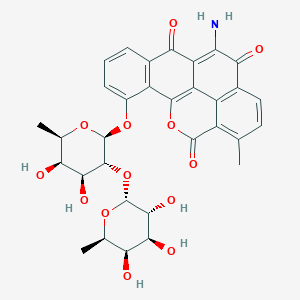

Dipsacus saponin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Genetic and Biochemical Analysis :

- Dipsacus asperoides, which contains Dipsacus saponin C, has been studied for its genetic and biochemical properties. Transcriptome analysis revealed genes involved in triterpenoid saponin biosynthesis, providing insights into the metabolic pathways of this species (Wang et al., 2016).

Triterpenoid Saponin Biosynthesis :

- Research on Dipsacus asperoides has identified key genes involved in the biosynthesis of triterpenoid saponins, which are the main pharmacologically active compounds in this plant. This study combined transcriptome and proteome analyses to understand the biosynthesis pathways (Pan et al., 2023).

Pharmacological Effects and Clinical Applications :

- Triterpenoid saponins in Dipsacus asper have been shown to have effects like anti-osteoporosis function and increasing bone density. This paper reviewed the chemical composition, extraction technology, and clinical applications, providing a reference for further studies (Wang Yun-hu, 2015).

Biological Activities and Extraction Processes :

- A systematic review highlighted the biological research, chemical constituents, biological activities, and extraction processes of Dipsacus asperoides. The main components like saponins and alkaloids have functions such as enhancing immune function and resisting oxidation (Li et al., 2010).

Endophytic Fungi and Saponin Production :

- The study of endophytic fungi in Dipsacus asperoides roots showed a positive correlation between the number of endophytic fungi and the level of Dipsacus saponin VI. This suggests the potential of using endophytic fungi for sustainable production of bioactive compounds (Gong et al., 2019).

Safety And Hazards

Dipsacus saponin C has been found to have procoagulant and prothrombotic effects on human platelets . This suggests that it could potentially increase the risk of blood clotting disorders. Therefore, caution should be exercised when using products containing Dipsacus saponin C, especially in individuals with a history of blood clotting disorders .

Direcciones Futuras

The biosynthesis pathway of triterpenoid saponins in D. asperoides, including Dipsacus saponin C, has not been completely resolved . Future research could focus on elucidating this pathway, which could potentially lead to the development of methods for the biosynthetic production of these compounds . Additionally, further studies are needed to fully understand the pharmacological activities and potential therapeutic applications of Dipsacus saponin C .

Propiedades

Número CAS |

152406-43-4 |

|---|---|

Nombre del producto |

Dipsacus saponin C |

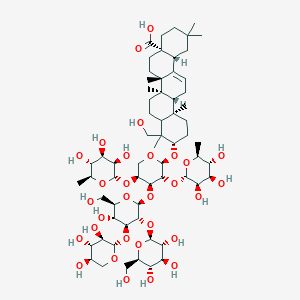

Fórmula molecular |

C64H104O30 |

Peso molecular |

1353.5 g/mol |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54-,55-,56-,57-,60-,61?,62+,63+,64-/m0/s1 |

Clave InChI |

DZWAZSYNHVCJRX-CZMUHZJFSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O[C@H]7CC[C@@]8([C@H]9CC=C1[C@H]2CC(CC[C@@]2(CC[C@]1([C@@]9(CCC8C7(C)CO)C)C)C(=O)O)(C)C)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |

Sinónimos |

dipsacus saponin C hederagenin-3-O-xylopyranosyl-1-4-glucopyranosyl-1-4-glucopyranosyl-1-3-(rhamnopyranosyl-1-4)-rhamnopyranosyl-1-2-arabinopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)